molecular formula C16H18BrNO4S B8133271 3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide

3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide

Cat. No.: B8133271
M. Wt: 400.3 g/mol
InChI Key: KORVFDCFADOABK-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methoxy-benzyloxy group, and a dimethyl-benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-Bromo-2-(4-methoxy-benzyloxy)-n,n-dimethyl-benzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Properties

IUPAC Name

3-bromo-2-[(4-methoxyphenyl)methoxy]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-18(2)23(19,20)15-6-4-5-14(17)16(15)22-11-12-7-9-13(21-3)10-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORVFDCFADOABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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